molecular formula C21H24N4O3 B3012427 N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326905-88-7

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3012427
CAS No.: 1326905-88-7
M. Wt: 380.448
InChI Key: AQCIZGDUJMQOGP-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Bridged Benzazepine Derivatives : This research involved the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, using compounds related to N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (Gentles et al., 1991).

  • Disease-Modifying Antirheumatic Drugs : The metabolites of a closely related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, were prepared to study their pharmacological properties, contributing to the development of new antirheumatic drugs (Baba et al., 1998).

  • Antioxidant Activities : New trisubstituted triazoles related to the compound were synthesized and screened for their antioxidant properties. Some of these derivatives exhibited high degrees of antioxidant activity (Sancak et al., 2012).

Polymorphs and Molecular Structure

  • Monoclinic Polymorph of a Triazole Compound : A study focused on a monoclinic polymorph of a closely related triazole compound, highlighting its molecular structure and crystal packing differences compared to other polymorphs (Dolzhenko et al., 2010).

Synthesis Techniques

  • Synthesis of N-(2-Aminoethyl) Triazole Carboxamide : This research documented the synthesis process of a compound structurally similar to the query compound, providing insights into reaction conditions and yields (Kan, 2015).

Chemical Properties and Interactions

  • Crystal Structure and Hirshfeld Surface Analysis : A study on the crystal structure and molecular interactions of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl) pyrazole, utilized similar structural motifs (Prabhuswamy et al., 2016).

  • Tetrel Bonding Interactions in Ethyl 2-Triazolyl-Oxoacetate Derivatives : This paper analyzed the bonding interactions in compounds structurally similar to the query, which is relevant for understanding their molecular properties (Ahmed et al., 2020).

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-5-15-6-9-17(10-7-15)25-13-18(23-24-25)21(26)22-14(2)16-8-11-19(27-3)20(12-16)28-4/h6-14H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCIZGDUJMQOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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